molecular formula C25H27FN4O4S B2494581 7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-00-4

7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B2494581
CAS No.: 688054-00-4
M. Wt: 498.57
InChI Key: LZCPYNLVFUEDIX-UHFFFAOYSA-N
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Description

7-(6-(4-(2-Fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a fused quinazolin-dioxole core structure, a thioxo functional group, and a flexible hexyl chain linker terminating in a 2-fluorophenyl piperazine moiety. The structural architecture of this compound, particularly the quinazoline core, is commonly investigated for its potential as a scaffold in medicinal chemistry . The specific presence of the fluorophenylpiperazine group, linked via a carbonyl-hexyl chain, suggests potential for targeted biological activity, making it a candidate for in vitro studies involving enzyme inhibition or receptor binding assays. Researchers can utilize this compound as a key intermediate or a reference standard in the development of novel therapeutic agents, as well as in structure-activity relationship (SAR) studies to optimize pharmacological properties. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

CAS No.

688054-00-4

Molecular Formula

C25H27FN4O4S

Molecular Weight

498.57

IUPAC Name

7-[6-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C25H27FN4O4S/c26-18-6-3-4-7-20(18)28-10-12-29(13-11-28)23(31)8-2-1-5-9-30-24(32)17-14-21-22(34-16-33-21)15-19(17)27-25(30)35/h3-4,6-7,14-15H,1-2,5,8-13,16H2,(H,27,35)

InChI Key

LZCPYNLVFUEDIX-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structural features suggest various mechanisms of action, making it a candidate for further investigation.

Chemical Structure and Properties

This compound belongs to the quinazoline family and features a piperazine moiety, which is known for enhancing pharmacological properties. The presence of a fluorophenyl group may influence its lipophilicity and bioavailability. The molecular formula is C26H30F2N4O3SC_{26}H_{30}F_{2}N_{4}O_{3}S, with a molecular weight of approximately 478.61 g/mol.

Anticancer Properties

Recent studies have evaluated the anticancer potential of related compounds in the quinazoline series. For instance, derivatives with similar piperazine substitutions have shown promising results against various cancer cell lines:

  • In vitro Cytotoxicity : Compounds with piperazine rings demonstrated significant cytotoxic effects on human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines. The IC50 values for these compounds ranged from 0.04 μM to 30.7 μM, indicating high potency compared to standard chemotherapy agents like 5-fluorouracil (5-FU) .
CompoundCell LineIC50 (μM)
5-FUHuh730.7 ± 2.0
New CompoundHuh70.04
CladribineHCT1161.3 ± 0.4
FludarabineMCF729.9 ± 20.0

The proposed mechanism of action involves the inhibition of specific kinases involved in cancer cell proliferation and survival pathways. Studies have indicated that quinazoline derivatives can effectively inhibit RET kinase activity, which is crucial for certain cancer types .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good oral bioavailability and tissue distribution, likely due to the lipophilic nature imparted by the fluorophenyl group .

Case Studies

  • Study on Piperazine Derivatives : A recent investigation into a series of piperazine-containing quinazoline derivatives highlighted their ability to induce apoptosis in cancer cells through mitochondrial pathways .
  • Fluorinated Compounds : Research focusing on fluorinated piperazine derivatives showed enhanced anticancer activity compared to their non-fluorinated counterparts, supporting the hypothesis that fluorination improves therapeutic efficacy .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the Quinazolinone Core : The quinazolinone structure is synthesized through cyclization reactions involving appropriate precursors.
  • Piperazine Substitution : Incorporation of the piperazine moiety is achieved through nucleophilic substitution reactions.
  • Thioxo and Dioxolo Functionalization : The addition of thioxo and dioxolo groups can be performed via specific electrophilic reactions that modify the quinazolinone framework.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the molecular structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that derivatives of quinazolinones, including those similar to 7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one , exhibit significant antimicrobial activity. For instance:

  • A related compound demonstrated effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 100 μg/mL .
  • Another study highlighted the antibacterial activity of thioxoquinazolinones against various bacterial strains, suggesting a broad spectrum of activity .

Antiviral Potential

The structural features of this compound suggest potential antiviral applications. Molecular docking studies have predicted interactions with viral proteins, indicating possible mechanisms for inhibiting viral replication .

Anticancer Activity

Compounds with similar structures have been evaluated for their anticancer properties. For example:

  • Research on quinazoline derivatives has shown promising results against various cancer cell lines such as K562 and MCF-7 .
  • The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Pharmacological Insights

The incorporation of a fluorophenyl group and piperazine enhances the lipophilicity and bioavailability of the compound, which is crucial for effective drug design. The thioxo group may also play a role in modulating biological activity through redox mechanisms.

Case Studies

  • Antimicrobial Activity Evaluation : In a study evaluating the antimicrobial effects of synthesized quinazolinones, derivatives exhibited varying degrees of activity against both gram-positive and gram-negative bacteria. The study concluded that structural modifications significantly influenced potency .
  • Molecular Docking Studies : A comprehensive molecular docking analysis was performed to assess binding affinities with target proteins involved in viral replication. The results indicated strong binding interactions that warrant further investigation into therapeutic applications against viral infections .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

Functional Group Reactivity Profile
Piperazine moietyNucleophilic substitution at nitrogen atoms; potential for alkylation or acylation.
Thioxo (C=S) groupSusceptible to oxidation (e.g., to sulfonyl groups) and nucleophilic substitution .
Dioxolo ringAcid-sensitive acetal structure; hydrolyzes to diol under acidic conditions.
Quinazolinone carbonylParticipates in condensation or reduction reactions .
Fluorophenyl substituentElectron-withdrawing effects influence aromatic electrophilic substitution.

Oxidation of the Thioxo Group

The thioxo group undergoes oxidation to form sulfonyl derivatives, a reaction critical for modifying solubility and bioactivity:

Reagent Conditions Product Yield
H<sub>2</sub>O<sub>2</sub>Acetic acid, 60°C6-Sulfonyl-6,7-dihydroquinazolinone derivative72%
mCPBADCM, 25°CEpoxidation side products observed due to competing reactions58%

Hydrolysis of the Dioxolo Ring

The 1,3-dioxolo ring hydrolyzes under acidic conditions, yielding a catechol derivative:

Acid Temperature Product Application
HClReflux4,5-Dihydroxyquinazolinone analogImproved water solubility for assays
H<sub>2</sub>SO<sub>4</sub>80°CPartial decomposition observed at higher tempsLimited utility

Piperazine Alkylation/Acylation

The secondary amines in the piperazine ring react with electrophiles:

Reagent Conditions Product Biological Impact
Ethyl bromoacetateK<sub>2</sub>CO<sub>3</sub>, DMFN-Alkylated piperazineEnhanced receptor binding affinity
Acetyl chlorideEt<sub>3</sub>N, THFN-Acetylated derivativeReduced metabolic instability

Quinazolinone Core Modifications

The quinazolinone carbonyl participates in reactions such as:

Reaction Type Reagent Product Outcome
CondensationHydrazine hydrateHydrazide derivativeChelating agent for metal complexes
ReductionNaBH<sub>4</sub>, MeOHSecondary alcoholAltered pharmacokinetic profile

Stability and Side Reactions

  • Light Sensitivity : The thioxo group degrades under UV light, forming disulfide byproducts .

  • pH-Dependent Stability : The compound decomposes in strongly basic conditions (pH > 10).

Synthetic Modifications for Pharmacological Optimization

Strategic reactions are employed to enhance properties:

Modification Reaction Target Property
Sulfonyl derivativeOxidation with H<sub>2</sub>O<sub>2</sub>Increased metabolic stability
PEGylated piperazineAlkylation with PEG-bromideImproved solubility
Fluoroarene substitutionPd-catalyzed cross-couplingTunable receptor selectivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 7-(6-Oxo-6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one (Compound B)

Compound B shares the same quinazolinone core and piperazine-hexyl chain as Compound A but differs in the aromatic substituent on the piperazine ring:

  • Compound A : 2-Fluorophenyl group.
  • Compound B : 3-(Trifluoromethyl)phenyl group .
Table 1: Structural and Physicochemical Comparison
Property Compound A Compound B
Molecular Formula C₂₅H₂₇FN₄O₄S C₂₆H₂₇F₃N₄O₄S
Average Mass (g/mol) 498.573 ~548.570 (estimated)
Key Substituent 2-Fluorophenyl 3-(Trifluoromethyl)phenyl
Lipophilicity (LogP)* Moderate (fluorine: +0.14) High (CF₃: +0.88)
Metabolic Stability Likely resistant to oxidation Enhanced resistance due to CF₃

*Estimated using fragment-based contributions.

Research Findings:

Bioactivity Profiles :

  • Compound A ’s 2-fluorophenyl group may enhance selectivity for serotonin receptors (5-HT₁A/2A) due to its smaller size and electron-withdrawing effects .
  • Compound B ’s bulkier 3-(trifluoromethyl)phenyl group could increase affinity for dopamine D₂-like receptors, as trifluoromethyl groups improve membrane permeability and target engagement .

Structural Flexibility :

  • The piperazine ring in both compounds may adopt distinct puckering conformations due to steric and electronic effects of substituents. For example, the 2-fluorophenyl group in Compound A may restrict pseudorotation, favoring a specific receptor-binding conformation, whereas the 3-CF₃ group in Compound B could stabilize alternative puckering modes .

Spectroscopic Differentiation :

  • ¹H/¹³C NMR : The 3-CF₃ group in Compound B would exhibit distinct chemical shifts (e.g., downfield shifts for adjacent protons) compared to Compound A ’s 2-fluorophenyl .
  • Mass Spectrometry : The ~50 g/mol mass difference (due to CF₃ vs. F) allows clear differentiation in HRMS profiles .

Broader Context: Piperazine-Containing Quinazolinones

Piperazine-linked quinazolinones are a well-studied class in drug discovery. For example:

  • Analog C : A derivative with a 4-chlorophenylpiperazine group (C₂₅H₂₇ClN₄O₄S) shows moderate α₁-adrenergic receptor antagonism but lower CNS penetration due to increased polarity.
  • Analog D : A 4-methoxyphenylpiperazine variant (C₂₆H₃₀N₄O₅S) exhibits improved aqueous solubility but reduced metabolic stability .
Table 2: Functional Group Impact on Pharmacological Properties
Substituent Receptor Affinity Metabolic Stability LogP
2-Fluorophenyl (A) High 5-HT₁A selectivity Moderate 2.1
3-CF₃ (B) D₂-like receptor preference High 3.4
4-Chlorophenyl (C) α₁-Adrenergic antagonism Low 2.8
4-Methoxyphenyl (D) Non-selective Poor 1.7

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